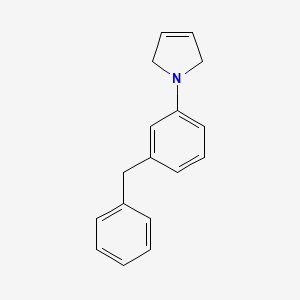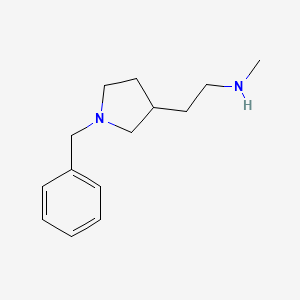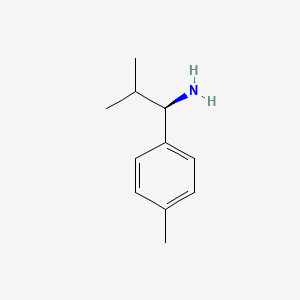
(R)-2-methyl-1-(p-tolyl)propan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-2-methyl-1-(p-tolyl)propan-1-amine is an organic compound that belongs to the class of amines It is characterized by the presence of a methyl group, a tolyl group, and an amine group attached to a propan-1-amine backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-methyl-1-(p-tolyl)propan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ®-2-methylpropan-1-amine and p-tolyl derivatives.
Reaction Conditions: The reaction conditions may include the use of solvents like ethanol or methanol, catalysts such as palladium on carbon, and specific temperatures and pressures to facilitate the reaction.
Purification: The final product is purified using techniques like recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of ®-2-methyl-1-(p-tolyl)propan-1-amine may involve large-scale reactors, continuous flow processes, and automated systems to ensure consistent quality and yield. The use of green chemistry principles, such as minimizing waste and energy consumption, is also considered in industrial production.
化学反応の分析
Types of Reactions
®-2-methyl-1-(p-tolyl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert the compound into secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions to form new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Ethanol, methanol, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amides, while reduction may produce secondary amines.
科学的研究の応用
Chemistry
In chemistry, ®-2-methyl-1-(p-tolyl)propan-1-amine is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology
In biological research, this compound may be studied for its potential effects on biological systems. It can be used in the development of new drugs or as a tool to investigate biochemical pathways.
Medicine
In medicine, ®-2-methyl-1-(p-tolyl)propan-1-amine may have potential therapeutic applications. It could be explored for its effects on neurological or cardiovascular systems, among others.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and other materials. Its unique properties make it valuable for various industrial applications.
作用機序
The mechanism of action of ®-2-methyl-1-(p-tolyl)propan-1-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that mediate its effects. The compound may modulate biochemical pathways, leading to changes in cellular function or signaling.
類似化合物との比較
Similar Compounds
- ®-2-methyl-1-phenylpropan-1-amine
- ®-2-methyl-1-(m-tolyl)propan-1-amine
- ®-2-methyl-1-(o-tolyl)propan-1-amine
Uniqueness
®-2-methyl-1-(p-tolyl)propan-1-amine is unique due to its specific structural configuration and the presence of the p-tolyl group. This configuration may confer distinct chemical and biological properties compared to similar compounds.
Conclusion
®-2-methyl-1-(p-tolyl)propan-1-amine is a compound of significant interest in various scientific fields. Its synthesis, chemical reactions, and applications make it a valuable subject of study. Further research is needed to fully understand its potential and to explore new applications.
特性
分子式 |
C11H17N |
|---|---|
分子量 |
163.26 g/mol |
IUPAC名 |
(1R)-2-methyl-1-(4-methylphenyl)propan-1-amine |
InChI |
InChI=1S/C11H17N/c1-8(2)11(12)10-6-4-9(3)5-7-10/h4-8,11H,12H2,1-3H3/t11-/m1/s1 |
InChIキー |
DCGCLQGIZXOQQO-LLVKDONJSA-N |
異性体SMILES |
CC1=CC=C(C=C1)[C@@H](C(C)C)N |
正規SMILES |
CC1=CC=C(C=C1)C(C(C)C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


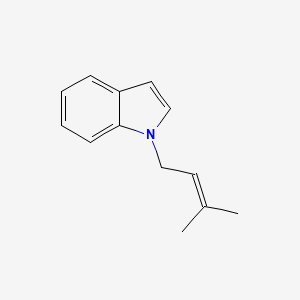
![3-Methyl-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B13970744.png)
![(5-Phenylpyrazolo[1,5-A]pyrimidin-3-YL)boronic acid pinacol ester](/img/structure/B13970750.png)
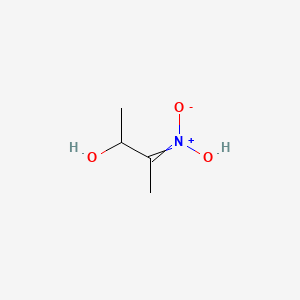

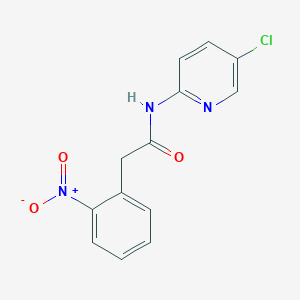

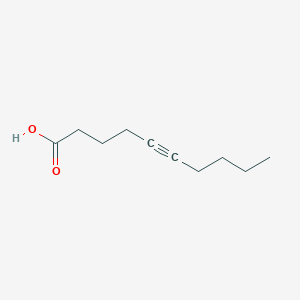
![N-{4-[(2-nitrophenyl)amino]phenyl}acetamide](/img/structure/B13970797.png)
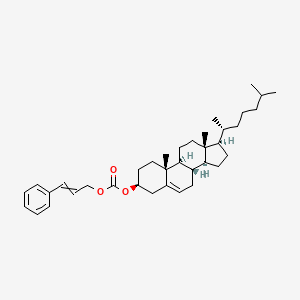
![5,7-dimethyl-1,2,3,4-tetrahydropyrimido[1,6-a]indole](/img/structure/B13970805.png)
![5-Bromo-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B13970813.png)
